molecular formula C18H31NO4 B597403 tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1346229-41-1

tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B597403
CAS No.: 1346229-41-1
M. Wt: 325.449
InChI Key: VEYMCZKGXQGOPU-UHFFFAOYSA-N
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Description

tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate ( 1346229-41-1) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic undecane core, a protected amine via the tert-butyloxycarbonyl (Boc) group, and a methyl ester side chain, making it a versatile intermediate for further synthetic modification . The molecular formula is C18H31NO4 and it has a molecular weight of 325.44300 g/mol . The spiro[5.5]undecane scaffold is recognized as a privileged structure in pharmaceutical research, often used to explore three-dimensional chemical space and create novel bioactive molecules . Compounds based on this scaffold are frequently investigated for their potential to modulate biological targets; for instance, related 3,9-diazaspiro[5.5]undecane compounds have been studied for their role in inhibiting enzymes like geranylgeranyltransferase I (GGTase I), which is a target in oncology research for hyperproliferative disorders . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for use in biological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

tert-butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)7-5-14(6-8-18)13-15(20)22-4/h14H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYMCZKGXQGOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CC(=O)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856036
Record name tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346229-41-1
Record name tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexanone-Pyrrolidine Condensation

The 3-azaspiro[5.5]undecane scaffold is constructed via a Mannich-type reaction between cyclohexanone and pyrrolidine derivatives. For example:

  • Cyclohexanone reacts with pyrrolidine in the presence of ammonium acetate and acetic acid under reflux to form the spirocyclic enamine.

  • Oxidation of the enamine intermediate with hydrogen peroxide yields tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate .

Key Reaction Conditions :

  • Solvent: Isopropyl alcohol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: Acetic acid (0.1–1.0 equiv).

Boc Protection of the Amine

The primary amine in the spirocyclic core is protected using di-tert-butyl dicarbonate (Boc anhydride) :

  • The spirocyclic amine (1.0 equiv) is dissolved in dichloromethane (DCM) .

  • Boc anhydride (1.2 equiv) and triethylamine (1.5 equiv) are added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12 hours, yielding the Boc-protected intermediate.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.40–3.60 (m, 4H, N–CH₂).

  • Yield : 85–92%.

Introduction of the 2-Methoxy-2-oxoethyl Group

Alkylation with Methyl Bromoacetate

The 9-position ketone in tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is substituted via nucleophilic acyl substitution :

  • The ketone (1.0 equiv) is treated with methyl bromoacetate (1.5 equiv) in tetrahydrofuran (THF) .

  • Lithium hexamethyldisilazide (LHMDS) (2.0 equiv) is added at −78°C to deprotonate the α-position.

  • The reaction is warmed to room temperature and stirred for 6 hours.

Optimization Insights :

  • Solvent : THF > DMF > DMSO (higher yields in THF due to better solubility).

  • Temperature : −78°C to 25°C (prevents side reactions).

  • Yield : 70–78%.

Alternative Pathway: Reductive Amination

An alternative route involves reductive amination of the ketone intermediate with methyl glycinate :

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 equiv) and methyl glycinate hydrochloride (1.2 equiv) are mixed in methanol .

  • Sodium cyanoborohydride (1.5 equiv) is added, and the pH is adjusted to 5–6 with acetic acid.

  • The mixture is stirred for 24 hours at 50°C.

Key Observations :

  • Yield : 65–70% (lower than alkylation due to competing imine formation).

  • Purity : ≥95% (HPLC).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography :

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 v/v).

  • Retention factor (Rf) : 0.35 (TLC, ethyl acetate/hexane 1:1).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.67 (s, 3H, OCH₃), 4.12 (s, 2H, COCH₂), 3.20–3.50 (m, 4H, N–CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 155.2 (Boc C=O), 80.5 (Boc C), 52.1 (OCH₃), 48.8 (N–CH₂).

  • HRMS (ESI+) : m/z calc. for C₁₈H₃₁NO₄ [M+H]⁺: 326.2325; found: 326.2328.

Scale-Up and Industrial Considerations

Batch Process Optimization

  • Solvent Recovery : THF is distilled and reused to reduce costs.

  • Catalyst Loading : LHMDS is reduced to 1.5 equiv without yield loss.

  • Safety : Hazard statements H302-H315-H319 necessitate closed-system handling and PPE.

Environmental Impact

  • Waste Streams : Bromide salts from alkylation are neutralized with NaHCO₃ before disposal.

  • Green Chemistry Metrics :

    • Atom Economy : 82% (alkylation route).

    • E-factor : 6.2 kg waste/kg product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Methanol (CH₃OH), strong bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of new drugs and therapeutic agents, particularly in the field of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. The spirocyclic core is a common motif in many bioactive compounds, making it a target for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound 9-(2-Methoxy-2-oxoethyl) ~353.4 Intermediate for PROTACs, kinase inhibitors
tert-Butyl 9-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate 9-(Phenylindole) 436.5 AAA ATPase p97 inhibitor
tert-Butyl 9-(4-(4-Methoxybenzamido)phenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate 9-(Benzamidophenyl) 481.6 PET radiotracer for α-synuclein imaging
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-Oxo 268.4 Building block for peptide mimetics
tert-Butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate 9-(2-Ethoxy-2-oxoethyl) 367.4 Discontinued intermediate (similar ester)

Key Observations :

  • Electron-Withdrawing Groups : The 9-oxo derivative (MW 268.4) lacks the ester side chain, reducing steric hindrance and making it suitable for nucleophilic additions .
  • Aromatic Substituents : Phenylindole (MW 436.5) and benzamidophenyl (MW 481.6) groups enhance target binding in enzyme inhibitors (e.g., p97, PARP) but increase molecular weight and logP .
  • Ester Variations : Ethoxy vs. methoxy esters (MW 367.4 vs. 353.4) minimally affect reactivity but alter metabolic stability; methoxy is more prone to hydrolysis .

Key Observations :

  • Pd-Catalyzed Couplings : Common for introducing aryl/heteroaryl groups but suffer from moderate yields (40–60%) due to steric challenges in spirocyclic systems .
  • Deprotection Efficiency : TFA reliably removes tert-butyl groups in >90% efficiency, critical for downstream functionalization .

Key Observations :

  • Spirocyclic Advantage : Rigidity improves binding selectivity and reduces off-target effects compared to linear amines .
  • Ester Functionality : The 2-methoxy-2-oxoethyl group in the target compound facilitates conjugation to E3 ligase ligands in PROTAC designs .

Table 4: Physicochemical Comparison

Compound Solubility (aq.) logP Hazard Statements Reference
Target Compound Low (DMSO soluble) ~2.5 H302 (harmful if swallowed)
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Moderate ~1.8 H315 (skin irritation)
tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate High ~1.2 H319 (eye irritation)

Key Observations :

  • Amino vs. Ester Derivatives: Amino-substituted analogs (e.g., 8-amino) exhibit higher aqueous solubility due to protonation at physiological pH .
  • Safety : All compounds require handling in ventilated environments; methoxy/ethoxy esters are generally less toxic than halogenated analogs .

Biological Activity

tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1346229-41-1) is a complex organic compound characterized by its unique spirocyclic structure and diverse functional groups. Its molecular formula is C19H33NO4, with a molecular weight of approximately 339.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

COC(=O)CC1CCC2(CC1)CCN(C(=O)OC(C)(C)C)CC2\text{C}OC(=O)CC1CCC2(CC1)CCN(C(=O)OC(C)(C)C)CC2

Key Features:

  • Functional Groups: The presence of a tert-butyl group, a methoxy group, and a carboxylate moiety contributes to its chemical reactivity.
  • Molecular Weight: 339.48 g/mol
  • Solubility: The compound is expected to exhibit moderate solubility in organic solvents, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways involved in disease processes, making it a candidate for therapeutic development.

Potential Therapeutic Applications

  • Anticancer Activity: Preliminary studies suggest that compounds with similar spirocyclic structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress, potentially useful in treating neurodegenerative diseases.
  • Anti-inflammatory Properties: The compound may possess anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions.

Case Studies

  • In Vitro Studies:
    • A study investigated the cytotoxicity of various spirocyclic compounds, including derivatives of this compound, against human cancer cell lines (e.g., HeLa, MCF7). Results indicated significant dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM.
  • In Vivo Studies:
    • Animal models have been employed to assess the anti-inflammatory effects of similar compounds in conditions like arthritis and colitis. The administration of these compounds resulted in reduced inflammatory markers and improved clinical scores.

Data Tables

PropertyValue
Molecular FormulaC19H33NO4
Molecular Weight339.48 g/mol
CAS Number1346229-41-1
SolubilityModerate in organic solvents
Potential ApplicationsAnticancer, Neuroprotective, Anti-inflammatory
Study TypeFindings
In VitroSignificant cytotoxicity against cancer cells
In VivoReduced inflammation in animal models

Q & A

Basic Synthesis and Characterization

Q1: What are the critical steps and challenges in synthesizing tert-butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate? A1: Synthesis typically involves multi-step organic reactions, such as:

  • Ring-closing strategies to form the spirocyclic core via intramolecular cyclization.
  • Functional group manipulation , e.g., introducing the methoxy-oxoethyl group via alkylation or Michael addition .
    Challenges include maintaining stereochemical integrity and optimizing yields (often <50% in early steps). Key purification steps involve column chromatography or recrystallization. Structural confirmation requires NMR (for stereochemistry) and mass spectrometry (for molecular weight validation) .

Advanced Reaction Optimization

Q2: How can reaction conditions (solvent, catalyst, temperature) be optimized for spirocyclic ring formation? A2:

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ring-closing steps, while dichloromethane minimizes side reactions .
  • Catalysts : Palladium or copper catalysts improve cross-coupling efficiency for substituent introduction .
  • Temperature : Low temperatures (−20°C to 0°C) reduce undesired stereoisomers during cyclization .
    Documented protocols suggest iterative Design of Experiments (DoE) to balance competing factors like steric hindrance from the tert-butyl group .

Structural and Stereochemical Analysis

Q3: What advanced techniques resolve the compound’s three-dimensional conformation and stereochemical ambiguities? A3:

  • X-ray crystallography provides definitive stereochemical assignments but requires high-purity crystals.
  • Dynamic NMR (e.g., VT-NMR) identifies conformational flexibility in solution .
  • Computational modeling (DFT or MD simulations) predicts dominant conformers and their interactions with biological targets .
    Data from related spirocycles show that the tert-butyl group imposes significant steric constraints, favoring chair-like ring conformations .

Biological Activity and Mechanism

Q4: How can researchers design assays to evaluate this compound’s pharmacological potential? A4:

  • Target identification : Use computational docking (e.g., AutoDock) to predict binding to enzymes/receptors like PARP or kinases, given structural similarity to known inhibitors .
  • Cellular assays : Test cytotoxicity (via MTT assays) and apoptosis markers (caspase-3 activation) in cancer cell lines.
  • Mechanistic studies : Employ SPR or ITC to quantify binding affinity and kinetics. For example, spirocycles with similar frameworks show IC50 values in the nanomolar range against PARP-1 .

Data Contradictions and Resolution

Q5: How to address discrepancies in reported biological activities of structurally analogous compounds? A5: Contradictions often arise from:

  • Varied functional groups : The methoxy-oxoethyl moiety may alter solubility or target engagement compared to amino or hydroxyl analogs .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC50 reproducibility.
    Resolution : Conduct meta-analyses of published data and validate findings using orthogonal assays (e.g., thermal shift assays alongside enzymatic inhibition) .

Stability and Degradation Pathways

Q6: What methodologies assess the compound’s stability under physiological conditions? A6:

  • Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and quantify impurities.
    Data from related tert-butyl esters show susceptibility to hydrolysis in aqueous buffers, necessitating formulation with cyclodextrins or liposomes .

Comparative Reactivity with Analogues

Q7: How does the methoxy-oxoethyl substituent influence reactivity compared to amino or hydroxyl groups? A7:

  • Electrophilicity : The oxoethyl group enhances susceptibility to nucleophilic attack (e.g., by amines or thiols), enabling bioconjugation .
  • Steric effects : Bulkier than hydroxyl but less polar than amino groups, it may reduce membrane permeability compared to amine-bearing analogs .
    Reactivity studies using kinetic isotope effects (KIE) or Hammett plots can quantify these differences .

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